IVMT-Rx-3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

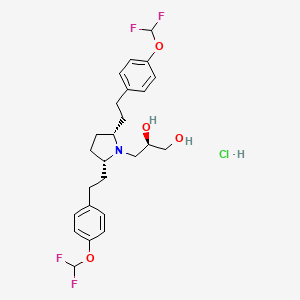

IVMT-Rx-3 is a chemical compound that serves as an inhibitor of the syndecan binding protein’s targeting of the PDZ1 and PDZ2 domains of melanoma differentiation-associated gene-9/syntenin. It effectively blocks the interaction between melanoma differentiation-associated gene-9/syntenin and Src, diminishes nuclear factor kappa-light-chain-enhancer of activated B cells activation, and suppresses matrix metalloproteinase-2 and matrix metalloproteinase-9 expression, thereby inhibiting melanoma metastasis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

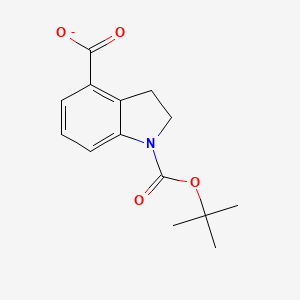

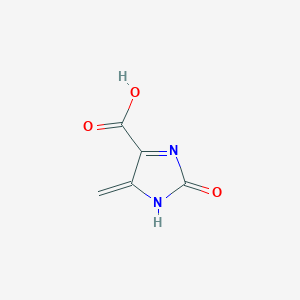

IVMT-Rx-3 is synthesized through a fragment-based drug discovery approach. The inhibitor of the PDZ1 domain is joined to the second PDZ binding peptide (TNYYFV) with a polyethylene glycol linker, resulting in this compound that engages both PDZ domains of melanoma differentiation-associated gene-9/syntenin .

Industrial Production Methods

The industrial production methods for this compound involve standard organic synthesis techniques, including high-performance liquid chromatography, liquid chromatography-mass spectrometry, and nuclear magnetic resonance for confirming synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

IVMT-Rx-3 undergoes various types of reactions, including:

Substitution Reactions: Involving the replacement of functional groups.

Oxidation and Reduction Reactions: Affecting the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Polyethylene glycol: Used as a linker.

High-performance liquid chromatography solvents: For purification.

Nuclear magnetic resonance solvents: For structural confirmation.

Major Products Formed

The major products formed from the reactions involving this compound are primarily the inhibition complexes with melanoma differentiation-associated gene-9/syntenin, leading to reduced activation of nuclear factor kappa-light-chain-enhancer of activated B cells and suppression of matrix metalloproteinase-2 and matrix metalloproteinase-9 expression .

Wissenschaftliche Forschungsanwendungen

IVMT-Rx-3 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying protein-protein interactions.

Biology: Investigated for its role in inhibiting melanoma metastasis.

Medicine: Potential therapeutic applications in treating melanoma and other cancers that overexpress melanoma differentiation-associated gene-9/syntenin.

Industry: Utilized in the development of novel therapeutic strategies targeting melanoma and other cancers

Wirkmechanismus

IVMT-Rx-3 exerts its effects by disrupting the interactions between melanoma differentiation-associated gene-9/syntenin and Src. This deactivation of nuclear factor kappa-light-chain-enhancer of activated B cells suppresses invasion and angiogenesis-associated genes, blocking tumor cell migration. Additionally, this compound inhibits the expression of nuclear factor kappa-light-chain-enhancer of activated B cells-dependent inflammatory cytokines, boosting anti-tumor immunity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

PDZ1i: An inhibitor of the PDZ1 domain that effectively blocks cancer invasion in vitro and in vivo.

PDZ2 selective peptide: Targets the PDZ2 domain of melanoma differentiation-associated gene-9/syntenin.

Uniqueness of IVMT-Rx-3

This compound is unique in its ability to simultaneously engage both PDZ domains of melanoma differentiation-associated gene-9/syntenin, providing enhanced antimetastatic activities compared to other inhibitors that target only one domain .

Eigenschaften

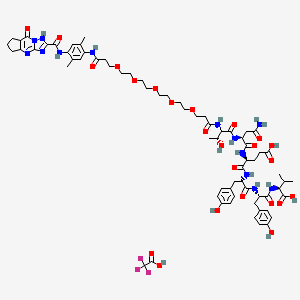

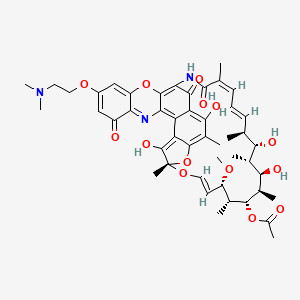

Molekularformel |

C69H90F3N13O24 |

|---|---|

Molekulargewicht |

1542.5 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-4-amino-2-[[(2S,3R)-2-[3-[2-[2-[2-[2-[3-[2,5-dimethyl-4-[(2-oxo-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-triene-11-carbonyl)amino]anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C67H89N13O22.C2HF3O2/c1-36(2)56(66(96)97)77-62(92)50(34-41-11-15-43(83)16-12-41)73-60(90)49(33-40-9-13-42(82)14-10-40)72-59(89)46(17-18-55(87)88)70-61(91)51(35-52(68)84)74-63(93)57(39(5)81)76-54(86)20-22-99-24-26-101-28-30-102-29-27-100-25-23-98-21-19-53(85)69-47-31-38(4)48(32-37(47)3)71-64(94)58-78-67-75-45-8-6-7-44(45)65(95)80(67)79-58;3-2(4,5)1(6)7/h9-16,31-32,36,39,46,49-51,56-57,81-83H,6-8,17-30,33-35H2,1-5H3,(H2,68,84)(H,69,85)(H,70,91)(H,71,94)(H,72,89)(H,73,90)(H,74,93)(H,76,86)(H,77,92)(H,87,88)(H,96,97)(H,75,78,79);(H,6,7)/t39-,46+,49+,50+,51+,56+,57+;/m1./s1 |

InChI-Schlüssel |

YNZDNUMEGIYURC-MXAJGPDHSA-N |

Isomerische SMILES |

CC1=CC(=C(C=C1NC(=O)C2=NC3=NC4=C(CCC4)C(=O)N3N2)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](C(C)C)C(=O)O.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CC1=CC(=C(C=C1NC(=O)C2=NC3=NC4=C(CCC4)C(=O)N3N2)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(C(C)C)C(=O)O.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic acid;(6'-acetyloxy-2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate](/img/structure/B12369607.png)

![3-[4-[4-(4-Fluorophenyl)piperazin-1-yl]butyl]-6-isothiocyanato-1,3-benzoxazol-2-one](/img/structure/B12369639.png)

![2-[[(8S)-2-[(4-chloro-2-fluorophenyl)methoxy]-3-(difluoromethyl)-8-methyl-6,8-dihydro-5H-1,7-naphthyridin-7-yl]methyl]-7-methoxy-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid](/img/structure/B12369670.png)

![N-[(1S,2S)-2-{[3-Ethyl-5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide](/img/structure/B12369673.png)